Cas no 35220-26-9 (5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde)
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
- 5-Amino-3-formylimidazo<1,2-d>pyridin
- IMidazo[1,2-a]pyridine-3-carboxaldehyde, 5-aMino-
- AK151030
- NSC162500
- FCH1288014
- ST2406064
- AX8287925
- imidazo[1,2-a]pyridine-3-carbaldehyde,5-amino-
- DTXSID30303834
- 35220-26-9
- SCHEMBL11880227
- AKOS022190291
- NSC 162500
- DB-139652
- CS-0060682
- 5-Aminoimidazo[1 pound not2-a]pyridine-3-carbaldehyde
- FD10584
- NSC-162500
- AS-68037
-
- MDL: MFCD20706229
- Inchi: 1S/C8H7N3O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H,9H2
- InChI Key: DBLBOJCLFBZXDP-UHFFFAOYSA-N
- SMILES: O=CC1=CN=C2C=CC=C(N)N21
Computed Properties
- Exact Mass: 161.05900
- Monoisotopic Mass: 161.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.4
- XLogP3: 1.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.41
- Melting Point: No data available
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.702
- PSA: 60.39000
- LogP: 1.31020
- Vapor Pressure: No data available
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192934-50mg |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 50mg |
¥354.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192934-250mg |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 250mg |
¥399.90 | 2023-09-04 | |
| Alichem | A029184748-1g |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 1g |
$441.00 | 2023-09-02 | |
| Alichem | A029184748-5g |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 5g |
$1363.50 | 2023-09-02 | |
| Alichem | A029184748-10g |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 10g |
$1980.00 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A848692-250mg |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 250mg |
1,051.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV040-100mg |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 100mg |
765CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV040-250mg |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 250mg |
1594CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV040-1g |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 1g |
2166.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV040-50mg |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde |
35220-26-9 | 97% | 50mg |
240.0CNY | 2021-08-04 |
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Suppliers
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde
5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 35220-26-9): A Versatile Building Block in Medicinal Chemistry
In the realm of heterocyclic chemistry, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 35220-26-9) has emerged as a crucial scaffold for pharmaceutical research and development. This bicyclic compound, featuring both imidazole and pyridine rings, serves as a privileged structure in drug discovery due to its remarkable ability to interact with biological targets. The presence of both amino and aldehyde functional groups makes this molecule particularly valuable for constructing more complex architectures through various organic transformations.
The growing interest in imidazo[1,2-a]pyridine derivatives stems from their widespread occurrence in bioactive molecules. Recent literature reveals that researchers are actively exploring 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde applications in developing kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The compound's molecular weight of 161.16 g/mol and its balanced lipophilicity make it an ideal candidate for medicinal chemistry programs targeting central nervous system disorders and infectious diseases.
From a synthetic perspective, CAS 35220-26-9 offers multiple sites for structural modification. The reactive aldehyde group at position 3 allows for condensation reactions, while the amino group at position 5 can participate in nucleophilic substitutions or serve as a hydrogen bond donor. These features explain why 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde synthesis has become a hot topic in organic chemistry forums and research publications.
Recent advancements in imidazo[1,2-a]pyridine chemistry have highlighted the importance of this scaffold in addressing current healthcare challenges. Particularly in the post-pandemic era, scientists are investigating its potential in developing novel antiviral agents. The compound's ability to mimic purine bases makes it particularly interesting for targeting viral polymerases and nucleoside-binding proteins.
The pharmaceutical industry's shift toward targeted therapies has increased demand for specialized heterocyclic building blocks like 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde. Market analysis shows steady growth in the segment of imidazo[1,2-a]pyridine derivatives, driven by their applications in oncology and neurology research. The compound's CAS registry number 35220-26-9 frequently appears in patent applications for new molecular entities, particularly those targeting protein-protein interactions.
Quality control aspects of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde are critical for research applications. Reputable suppliers typically provide HPLC purity certificates (>98%) and comprehensive characterization data including 1H NMR, 13C NMR, and mass spectra. These quality parameters are essential when the compound is used as an intermediate in multistep syntheses of potential drug candidates.
Environmental and safety considerations for CAS 35220-26-9 follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when handling this material. The compound's stability under various conditions has been well-documented, with most studies reporting good stability at room temperature when stored protected from light and moisture.
The future outlook for imidazo[1,2-a]pyridine-based compounds appears promising, with several candidates in clinical trials. As researchers continue to explore structure-activity relationships, 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde will likely maintain its position as a valuable tool for medicinal chemists. Its versatility in scaffold-hopping strategies and fragment-based drug design ensures its continued relevance in pharmaceutical innovation.
For synthetic chemists interested in 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde properties, recent publications have detailed improved synthetic routes that enhance yield and purity. These methodological advances have made the compound more accessible to research laboratories worldwide, accelerating the discovery of new bioactive molecules containing this important heterocyclic core.
In the context of green chemistry initiatives, researchers are developing more sustainable approaches to imidazo[1,2-a]pyridine synthesis, including catalytic methods and solvent-free conditions. These developments align with the pharmaceutical industry's growing emphasis on environmentally friendly processes while working with valuable intermediates like CAS 35220-26-9.
The analytical characterization of 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde has benefited from modern spectroscopic techniques. Advanced NMR methods and high-resolution mass spectrometry now allow for more precise structural confirmation and purity assessment, which is crucial when the compound serves as a starting material for GMP-compliant syntheses.
Academic and industrial collaborations have significantly advanced the understanding of imidazo[1,2-a]pyridine chemistry. These partnerships have yielded novel derivatives with improved pharmacological profiles, many originating from strategic modifications of the 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde scaffold. Such interdisciplinary efforts continue to expand the therapeutic potential of this chemical class.
As the demand for personalized medicine grows, the role of versatile intermediates like 5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde becomes increasingly important. Its ability to serve as a molecular platform for diverse therapeutic agents positions it as a key player in the development of next-generation pharmaceuticals targeting specific patient populations and disease subtypes.
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